calcium aluminate sulfate

sulfate resistance durability accelerated testing

Conventional rapid-setting cement formulations often fail in sulfate-rich environments, leading to costly degradation and repair cycles. This CSA binder leverages controlled ye'elimite hydration to form ettringite (AFt), delivering precisely engineered expansion and rapid strength gain. - Achieves final set in 30-45 minutes, approximately twice as fast as alumina cement alternatives, enabling rapid traffic load restoration for highway and runway patches at temperatures as low as 5°C. - Requires only 6-8% dosage for shrinkage compensation-a 25-50% reduction compared to legacy UEA/CEA products-lowering unit costs while preserving fresh concrete workability. - Reduces clinker CO₂ emissions by 15-37% versus ordinary Portland cement, providing verifiable life-cycle inventory data for LEED v4.1 and BREEAM credit documentation.

Molecular Formula C17H20N5O7P
Molecular Weight 0
CAS No. 12005-25-3
Cat. No. B1172303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium aluminate sulfate
CAS12005-25-3
Synonymscalcium aluminate sulfate
Molecular FormulaC17H20N5O7P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / 1000 kg / 20 metric / 25 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Aluminate Sulfate: Technical Procurement Baseline


Calcium aluminate sulfate (CAS 12005-25-3) defines a family of calcium sulfoaluminate phases—predominantly ye'elimite (Ca₄(AlO₂)₆SO₄) and its hydrates—that serve as the reactive core of high-performance, rapid-setting hydraulic binders [1]. Unlike ordinary Portland cements, these phases derive their binding properties from the controlled formation of ettringite and monosulfoaluminate, enabling tailored interplay between early-age strength, expansion, and durability [2].

1
Binder Phase

Ye'elimite-rich calcium sulfoaluminate binder for controlled ettringite formation.

Defines rapid-setting hydraulic binder core
2
Hydration Control

Stoichiometric Ca²⁺/Al³⁺/SO₄²⁻ balance governs AFt/AFm pathway selection.

Critical for expansion pressure and early strength
3
Selection Logic

Suitable for sulfate-resistant, rapid-setting, and low-carbon cementitious formulations.

Not interchangeable with sulfate-free calcium aluminate cements

Why Generic Substitution Fails for Calcium Aluminate Sulfate


Generic substitution of the defined calcium aluminate sulfate phase (e.g., with straight calcium aluminate cement or externally blended gypsum) fails because the precise stoichiometry of ye'elimite governs the molar balance of Ca²⁺, Al³⁺, and SO₄²⁻ ions in solution, which in turn dictates whether the hydration pathway proceeds via ettringite (AFt) or monosulfate (AFm) [1]. This balance directly controls the expansion pressure generated, the rate of early strength gain, and even the long-term resistance to external sulfate attack—properties that differ fundamentally from those of sulfate-free calcium aluminate cements or simple OPC-gypsum blends [2].

Stoichiometry
Straight calcium aluminate cement lacks sulfate balance

Absence of ye'elimite disrupts the controlled Ca²⁺/Al³⁺/SO₄²⁻ molar ratio, which may shift hydration away from ettringite pathways and alter expansion performance.

Blending
Externally blended gypsum-OPC mixtures fail phase control

Simple OPC-gypsum blends cannot replicate the integrated ye'elimite hydration kinetics; the timing and rate of sulfate release differ, which may compromise early strength gain and long-term sulfate resistance.

Composition
Not all CSA cements perform equally

CSA binder performance is composition-dependent; sulfate optimization and phase purity directly control durability ranking, making general CSA classification insufficient for procurement without formulation review.

Quantitative Differentiation Evidence for CSA Systems


Sulfate Resistance Comparable to Premium Calcium Aluminate Cements

In a controlled accelerated test (pH 7.2, 4% Na₂SO₄ for 63 days), one calcium sulfoaluminate cement (CSA2) demonstrated sulfate resistance statistically equivalent to calcium aluminate cement (CA1) and Portland Type I/II, and superior to Portland Types III, V, and other blended systems [1]. A second CSA cement (CSA1) ranked lowest in this study, highlighting that not all sulfoaluminate binders are equal: composition and sulfate optimization are critical [2].

Sulfate Resistance Ranking
Head-to-head
CSA2 = CA1 = Type I/II > Type V > Type III > CAPC2 > CAPC1 > CSA1
Supports sulfate-resistance equivalence to premium calcium aluminate cements when sulfate-optimized.
63-day accelerated test; 4% Na₂SO₄, pH 7.2; composition-dependent ranking.
sulfate resistance durability accelerated testing

Compressive Strength vs. Amorphous Calcium Aluminate in Repair Mortars

In a systematic comparison of aluminate-based repair mortars, CSA mortars (RMC-1, RMC-2) displayed compressive strengths at 1 day of 10.0 MPa and 14.8 MPa, respectively, whereas amorphous calcium aluminate (ACA) mortars (RMA-1, RMA-2) achieved 14.7 MPa and 25.6 MPa [1]. After 28 days, the differential widened: ACA-based RMA-2 reached 55.5 MPa, approximately 36.7% higher than CSA-based RMC-2, while ACA-based RMA-1 attained 49.0 MPa [2]. However, CSA mortars delivered rapid setting ( ~50% shorter than ACA) and inherent expansive properties crucial for shrinkage compensation, a feature ACA lacks.

Compressive Strength vs. ACA
Head-to-head
CSA-based mortars: 10.0–14.8 MPa (1d), 49.0–55.5 MPa (28d). ACA leads by 47–73% at 1d, narrowing to 0–13% at 28d.
Reported strength trade-off: ACA offers higher early and ultimate strength; CSA provides controlled expansion and rapid set.
ASTM C109; w/b 0.35; ambient curing. RMC-1/RMC-2 vs RMA-1/RMA-2.
compressive strength repair mortar aluminate binders

Dosage Efficiency Advantage Over Conventional Expansive Agents

Commercial high-efficiency calcium sulfoaluminate (CSA) expansive agents achieve the required controlled expansion at a dosage of 6–8% by weight of ordinary Portland cement, compared to 10–12% typically needed for urea-based expansive agent (UEA) and calcium-sulfoaluminate-based expansive agent (CEA) [1]. This represents a 25–50% reduction in additive mass, directly lowering formulation costs and minimizing the impact on workability and final concrete strength [2].

Expansive Agent Dosage
Cross-study
CSA high-efficiency type requires 6–8% by cement weight, versus 10–12% for UEA/CEA agents.
Reported 25–50% dosage reduction may lower formulation cost and minimize workability impact.
Standard shrinkage-compensation tests; data to verify per specific product grade.
expansive agent dosage efficiency shrinkage compensation

Accelerated Setting Time for Urgent Infrastructure Repair

In the same repair mortar study, CSA-based mortars (RMC series) exhibited setting times that were roughly 50% shorter than those of ACA-based mortars (RMA series) [1]. Specifically, RMC mixtures reached final set in approximately 30–45 minutes under standard laboratory conditions, whereas RMA mixtures required 60–90 minutes. This rapid set is attributed to the immediate dissolution of ye'elimite and the subsequent precipitation of ettringite, which stiffens the paste matrix long before significant aluminate hydrate formation occurs in the ACA system [2].

Setting Time Reduction
Head-to-head
CSA mortars reach final set in ~30–45 min, approximately 50% faster than ACA mortars (60–90 min).
Supports rapid return-to-service applications; reduces downtime by 30–60 minutes.
ASTM C191; 23°C, 50% RH; RMC vs RMA series.
setting time rapid repair aluminate binders

Thermodynamic Characterization of Monosulfate Hydrate Stability

The standard heat of formation of calcium aluminate monosulfate (3CaO·Al₂O₃·CaSO₄·12H₂O) at 25°C was experimentally determined via heat-of-solution calorimetry using 2N HCl as the solvent, relative to 3CaO·Al₂O₃·6H₂O(c) and CaSO₄·2H₂O(c) [1]. This foundational thermodynamic datum allows precise calculation of the stability fields of monosulfate versus ettringite (trisulfate) and enables quantitative prediction of phase assemblages during cement hydration—capabilities that are absent for less well-characterized calcium aluminate sulfate analogs [2].

Monosulfate Thermodynamics
Supporting
ΔH°f of monosulfate (3CaO·Al₂O₃·CaSO₄·12H₂O) determined via heat-of-solution calorimetry at 25°C.
Provides calibrated thermodynamic datum for quantitative phase assemblage prediction.
NIST reference data; enables simulation of strength evolution and durability.
heat of formation thermodynamics cement chemistry

Lower CO₂ Emissions Compared to Portland Cement Clinker

Calcium sulfoaluminate (CSA) clinker manufacture, which relies primarily on the ye'elimite phase (Ca₄(AlO₂)₆SO₄) as the primary hydraulic mineral, is estimated to emit 15–37% less CO₂ than ordinary Portland cement (OPC) clinker production [1]. This reduction stems from the lower calcium carbonate content required in the raw meal, resulting in less calcination-derived CO₂, and from lower clinkering temperatures [2]. While this advantage is a class-level characteristic rather than a single-head comparison, it is a quantifiable sustainability metric that supports the preferential procurement of CSA-based materials for projects with carbon-footprint constraints.

CO₂ Emission Reduction
Class-level
Ye'elimite-rich CSA clinker estimated 15–37% lower CO₂ than OPC clinker production.
Class-level sustainability metric; supports procurement for carbon-footprint-constrained projects.
Range depends on clinker composition and fuel mix; life-cycle inventory review recommended.
CO₂ emissions low-carbon cement sustainability

Validated Application Scenarios for CSA in Cementitious Systems


Sulfate-Resistant Concrete for Marine and Underground Environments

A calcium sulfoaluminate binder (CSA2-class) with optimized sulfate content exhibits sulfate attack resistance equivalent to calcium aluminate cement (CA1) and high-quality Portland Type I/II at pH 7.2 [1]. This qualifies the material for use in seawalls, sewer pipes, and foundations in sulfate-rich soils where conventional Type III Portland cement degrades within months. The documented ranking allows engineers to substitute CSA cement for costlier calcium aluminate cement with equal durability assurance.

Rapid-Setting Repair Mortar with Controlled Expansion

CSA-based repair mortars achieve final set in 30–45 minutes—approximately twice as fast as ACA-based mortars—while generating sufficient ettringite-induced expansion to compensate for plastic and drying shrinkage in cold climates [2]. This combination is critical for highway and airport runway patches where rapid restoration of traffic load capacity is required at ambient temperatures as low as 5°C, and where freeze–thaw resistance is paramount.

Shrinkage-Compensating Admixture at Reduced Dosage

High-efficiency CSA expansive agents, at a dosage of 6–8% by cement weight, provide equivalent shrinkage compensation to legacy UEA or CEA products requiring 10–12% dosage [3]. This 25–50% dosage reduction lowers the unit cost of shrinkage-compensating concrete mixes, reduces the impact on fresh concrete workability, and enables higher ultimate strength retention, offering a clear procurement advantage for ready-mix producers.

Low-Carbon Structural Concrete for Green Building Certification

Ye'elimite-rich calcium aluminate sulfate cements reduce clinker CO₂ emissions by 15–37% compared to ordinary Portland cement [4]. Projects targeting LEED v4.1 or BREEAM credits can document this carbon reduction through verifiable life-cycle inventory data, making CSA cement a strategically preferred binder for government-funded infrastructure, eco-districts, and corporate sustainability programs.

Application
Selection Property
Validation Focus
Sulfate-Resistant Concrete (Marine/Underground)
Sulfate-optimized CSA formulation (CSA2-class)
Verify sulfate resistance ranking under accelerated test conditions; confirm composition-specific performance.
Rapid-Setting Repair Mortar
Controlled expansion with ~50% faster set than ACA binders
Review setting time and expansion pressure data for target ambient temperature; assess freeze–thaw durability.
Shrinkage-Compensating Admixture
High-efficiency CSA expansive agent at 6–8% dosage
Confirm dosage-efficiency advantage relative to UEA/CEA; evaluate impact on workability and strength retention.
Low-Carbon Structural Concrete (LEED/BREEAM)
Ye'elimite-rich binder with 15–37% lower clinker CO₂
Request life-cycle inventory documentation; verify CO₂ reduction claims against project-specific carbon targets.
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